Oleoyl-thiophosphate
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Overview
Description
Oleoyl-thiophosphate is a synthetic organic compound that belongs to the class of phosphorothioates It is characterized by the presence of an oleoyl group attached to a thiophosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oleoyl-thiophosphate typically involves the reaction of oleoyl chloride with thiophosphoric acid or its derivatives. One common method includes the reaction of oleoyl chloride with O,O’-dialkyl thiophosphoric acids in the presence of a base, leading to the formation of this compound . This reaction can be carried out under mild conditions, often using solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency . This method involves the reaction of oleoyl chloride with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions: Oleoyl-thiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Oleoyl-thiophosphate has a wide range of applications in scientific research:
Mechanism of Action
Oleoyl-thiophosphate exerts its effects primarily through interaction with lysophosphatidic acid receptors (LPA receptors). These receptors are G protein-coupled receptors that mediate various cellular responses . Upon binding to LPA receptors, this compound activates downstream signaling pathways involving heterotrimeric G proteins, leading to diverse biological effects such as cell proliferation, migration, and survival .
Comparison with Similar Compounds
Lysophosphatidic Acid (LPA): Similar in structure but lacks the thiophosphate group.
Phosphorothioate Esters: Share the thiophosphate moiety but differ in the attached organic groups.
Uniqueness: Oleoyl-thiophosphate is unique due to its specific combination of an oleoyl group and a thiophosphate moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C54H99O6PS |
---|---|
Molecular Weight |
907.4 g/mol |
IUPAC Name |
[[(Z)-octadec-9-enoyl]oxy-[(Z)-octadec-9-enoyl]sulfanylphosphoryl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C54H99O6PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52(55)59-61(58,60-53(56)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)62-54(57)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-51H2,1-3H3/b28-25-,29-26-,30-27- |
InChI Key |
VZTWVTAPKVGVJL-IUPFWZBJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OP(=O)(SC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)(OC(=O)CCCCCCCC=CCCCCCCCC)SC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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